MS8847

EZH2 PROTAC Acute Myeloid Leukemia Cell Viability

Standard EZH2 catalytic inhibitors fail to block non-canonical scaffolding functions driving TNBC and AML. MS8847 is a VHL-recruiting PROTAC that overcomes this limitation via targeted protein degradation. - **Functional advantage**: Eliminates both enzymatic and scaffolding EZH2 functions; catalytic inhibitors (e.g., tazemetostat) leave scaffolding activity intact. - **Quantitative benchmarks**: DC50 = 34.4 nM; IC50 = 0.11-0.17 μM (EOL-1, MV4;11). Confirmed >3-fold superior to MS8815. - **In vivo validation**: Mouse PK (50 mg/kg IP): Cmax 3.9 μM, sustained >1 μM for ~9h with no overt toxicity. - **Selectivity**: >20 methyltransferases spared; EZH1 protein unaffected. Matched negative controls (MS8847N1, N2) available.

Molecular Formula C70H98N10O8S
Molecular Weight 1239.7 g/mol
Cat. No. B15543826
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMS8847
Molecular FormulaC70H98N10O8S
Molecular Weight1239.7 g/mol
Structural Identifiers
InChIInChI=1S/C70H98N10O8S/c1-9-79(56-28-36-88-37-29-56)60-40-55(39-58(49(60)4)66(84)73-43-59-47(2)38-48(3)75-67(59)85)53-23-21-52(22-24-53)44-78-34-32-77(33-35-78)31-27-62(82)71-30-17-15-13-11-10-12-14-16-18-63(83)76-65(70(6,7)8)69(87)80-45-57(81)41-61(80)68(86)72-42-51-19-25-54(26-20-51)64-50(5)74-46-89-64/h19-26,38-40,46,56-57,61,65,81H,9-18,27-37,41-45H2,1-8H3,(H,71,82)(H,72,86)(H,73,84)(H,75,85)(H,76,83)/t57-,61+,65-/m1/s1
InChIKeyDGCDZRAZXAUSDI-HTYMRSPFSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

MS8847: VHL-Recruiting EZH2 PROTAC Degrader


MS8847 (CAS: 3050872-59-5) is a proteolysis-targeting chimera (PROTAC) that induces selective degradation of the histone methyltransferase EZH2 via recruitment of the von Hippel-Lindau (VHL) E3 ubiquitin ligase . With a molecular formula of C70H98N10O8S and a molecular weight of 1239.65 g/mol, MS8847 degrades EZH2 in a concentration-, time-, and ubiquitin-proteasome system (UPS)-dependent manner [1]. Unlike traditional EZH2 catalytic inhibitors that only suppress methyltransferase activity, MS8847 eliminates both canonical (enzymatic) and non-canonical (scaffolding) oncogenic functions of EZH2, making it a valuable chemical tool for investigating EZH2-driven malignancies including acute myeloid leukemia (AML) and triple-negative breast cancer (TNBC) [2].

PROTAC degrader: VHL-recruited EZH2 target degradation
Ablates both catalytic and non-canonical scaffolding functions
Research tool for EZH2-driven malignancy models (AML, TNBC)

MS8847: Why Substitution Fails


Although multiple EZH2-targeting agents exist—including FDA-approved catalytic inhibitors like tazemetostat (EPZ-6438) and other VHL-recruiting EZH2 PROTAC degraders such as MS8815, YM281, U3i, and E7—direct comparative studies reveal that these compounds exhibit markedly different degradation efficiencies, anti-proliferative potencies, and cellular selectivities [1]. EZH2 catalytic inhibitors fail to address non-canonical scaffolding functions critical in TNBC and certain AML subtypes, while previously published EZH2 PROTACs show inferior degradation potency and higher IC50 values in head-to-head assessments [1]. MS8847's unique linker length (10 methylene units) and optimized ternary complex formation yield complete EZH2 degradation at concentrations where close analogs produce only partial or negligible effects [1]. Therefore, generic substitution with another EZH2-targeting compound without quantitative comparator validation risks experimental failure, irreproducible results, and compromised in vivo translation.

Catalytic inhibitors (e.g., tazemetostat) may not address non-canonical scaffolding functions relevant in TNBC and certain AML models.

Other EZH2 PROTAC degraders may exhibit lower degradation potency and reduced anti-proliferative activity in head-to-head assays.

Linker-length and ternary complex differences can shift degradation efficiency; direct substitution without validation may yield incomplete target engagement.

MS8847 Quantitative Evidence


Anti-Proliferative Potency in EOL-1 AML

In a head-to-head comparison against four previously published EZH2 PROTAC degraders (MS8815, YM281, U3i, and E7), MS8847 exhibited the most potent anti-proliferative activity in EOL-1 MLL-rearranged AML cells [1]. MS8847 achieved an IC50 of 0.11 μM, which was more than 3-fold lower (i.e., more potent) than MS8815 (IC50 = 0.42 μM), the second most potent compound in this panel [1]. Complete EZH2 degradation was observed at 0.1 and 0.3 μM MS8847, a concentration range where comparator PROTACs showed incomplete or negligible degradation [1].

Anti-proliferative potency (EOL-1)
Head-to-head
MS8847 IC50 = 0.11 μM
MS8815 IC50 = 0.42 μM
(>3-fold more potent than next-best comparator)
Reported highest anti-proliferative response among tested EZH2 degraders.
EOL-1 MLL-r AML cells; 5-day WST-8 assay.
EZH2 PROTAC Acute Myeloid Leukemia Cell Viability

Unique Growth Inhibition in MV4;11 AML

In MV4;11 MLL-r AML cells, MS8847 again outperformed all four comparator EZH2 PROTACs, inducing near-complete EZH2 degradation at all tested concentrations [1]. The IC50 of MS8847 was 0.17 μM (or 0.19 μM in a parallel experiment), which was over 2-fold more potent than U3i (IC50 = 0.46 μM), the second most potent compound in this cell line [1]. Crucially, MS8847 was the only compound among the five tested that effectively inhibited growth in MV4;11 cells; neither the parent inhibitor EPZ-6438 nor the negative control PROTACs (MS8847N1, MS8847N2) showed significant anti-proliferative activity [1].

Growth inhibition (MV4;11)
Head-to-head
MS8847 IC50 = 0.17 μM
U3i IC50 = 0.46 μM
Unique growth inhibitory activity; EPZ-6438 and negative controls inactive
Only compound in panel with effective growth suppression in MV4;11 AML model.
MV4;11 MLL-r AML cells; 5-day WST-8 assay.
EZH2 PROTAC MLL-rearranged AML Degrader Comparison

Degradation vs. Catalytic Inhibition

MS8847 induces concentration- and time-dependent EZH2 degradation with a half-maximal degradation concentration (DC50) of 34.4 ± 10.7 nM in EOL-1 cells after 24 h treatment [1]. In direct comparison, the parent catalytic inhibitor EPZ-6438 (tazemetostat) failed to induce any EZH2 degradation, even at higher concentrations [1]. While EPZ-6438 effectively reduced the H3K27me3 mark (a readout of catalytic inhibition), MS8847 not only reduced H3K27me3 but also eliminated the EZH2 protein itself, thereby ablating non-canonical scaffolding functions that drive TNBC and AML progression [1]. Complete EZH2 degradation was achieved at 0.1–0.3 μM MS8847 [1].

Degradation vs. inhibition
Head-to-head
DC50 = 34.4 ± 10.7 nM (EOL-1, 24 h)
EPZ-6438: no EZH2 degradation; reduces H3K27me3 only
Eliminates both catalytic and scaffolding EZH2 functions, unlike catalytic inhibition alone.
Western blot quantification; complete degradation at 0.1–0.3 μM.
EZH2 Degradation PROTAC Pharmacology Non-Canonical EZH2 Functions

EZH2 Selectivity and EZH1 Sparing

Selectivity profiling against a panel of 20 protein methyltransferases revealed that MS8847 did not appreciably inhibit (>50% at 10 μM) any of the tested enzymes, indicating high selectivity for EZH2 [1]. Furthermore, while MS8847 inhibits the enzymatic activity of both EZH2 and its close homolog EZH1 in biochemical assays, it selectively degrades EZH2 protein while sparing EZH1 from degradation [1]. This contrasts with earlier CRBN-recruiting EZH2 PROTACs such as MS177, which also degrade c-MYC and IKZF1/3 as off-target neo-substrates, confounding interpretation of phenotypic effects [1].

Methyltransferase selectivity
Reported
No significant inhibition (>50% at 10 μM) against 20 methyltransferases; spares EZH1 protein degradation
Clean selectivity profile limits confounding off-target effects.
EZH1 spared; contrasts with CRBN-based degrader MS177 (degrades c-MYC/IKZF1).
PROTAC Selectivity Methyltransferase Panel EZH1 vs EZH2

Mouse Pharmacokinetics

Pharmacokinetic (PK) evaluation of MS8847 in Swiss albino mice following a single intraperitoneal (IP) injection of 50 mg/kg demonstrated a maximum plasma concentration (Cmax) of 3.9 μM at 4 h post-dose [1]. Plasma concentrations remained above 1 μM for approximately 9 h, exceeding the in vitro DC50 (34.4 nM) and cellular IC50 values (0.11–0.41 μM in AML cells) by a substantial margin [1]. No obvious clinical signs of toxicity were observed in treated mice, indicating that MS8847 is well tolerated at this dose and possesses sufficient PK properties to support in vivo efficacy studies [1]. While comparative PK data for other EZH2 PROTACs are not available in the same study, this PK profile establishes MS8847 as a suitable candidate for in vivo pharmacology experiments.

Mouse PK (IP 50 mg/kg)
Reported
Cmax = 3.9 μM at 4 h; plasma >1 μM sustained for ~9 h
Plasma exposure exceeds in vitro potency thresholds, supporting in vivo model design.
Swiss albino mice; no overt toxicity at dose tested.
PROTAC Pharmacokinetics In Vivo Bioavailability Preclinical Dosing

3D TNBC Spheroid Growth Inhibition

In a magnetically levitated 3D tumor spheroid model using BT549 TNBC cells, MS8847 treatment significantly reduced spheroid size and cell viability compared to DMSO-treated controls [1]. Higher concentrations (e.g., 5 μM) were required to achieve growth inhibition in the 3D model compared to 2D culture (IC50 = 1.45 μM in 2D BT549 cells), consistent with the increased drug penetration barriers inherent to 3D architecture [1]. Importantly, while MS8847 suppressed cell growth, the parent inhibitor EPZ-6438 had no effect in TNBC cells, underscoring the dependency of TNBC on non-canonical EZH2 functions [1].

3D TNBC spheroid model
Head-to-head
Reduced spheroid size and viability at 5 μM; EPZ-6438 inactive
Activity observed in 3D BT549 spheroid model, suggesting utility beyond standard 2D assays.
Magnetically levitated 3D culture; BT549 TNBC cells.
3D Cell Culture Triple-Negative Breast Cancer Tumor Spheroid Assay

MS8847 Application Scenarios


Non-Canonical EZH2 Scaffolding in MLL-r AML

Researchers studying EZH2-dependent leukemogenesis in MLL-r AML should select MS8847 because catalytic inhibitors like EPZ-6438 fail to address non-canonical scaffolding functions [1]. MS8847's demonstrated DC50 of 34.4 nM and IC50 of 0.11–0.17 μM in EOL-1 and MV4;11 cells [1] provide quantitative benchmarks for dosing in cellular assays. Its >3-fold superiority over MS8815 and unique growth inhibitory activity in MV4;11 cells [1] ensure maximal target engagement and phenotypic response, critical for mechanistic studies.

EZH2 Degrader in TNBC

TNBC research relies on compounds that suppress non-canonical EZH2 activity, which catalytic inhibitors cannot achieve [1]. MS8847's IC50 values of 1.45 μM (BT549) and 0.45 μM (MDA-MB-468) [1] inform dosing strategies in 2D culture, while its significant activity in a 3D BT549 spheroid model [1] supports its use in more physiologically relevant assays. The availability of matched negative controls (MS8847N1, MS8847N2) [1] further strengthens experimental design.

In Vivo Efficacy Studies

MS8847's established mouse PK profile (Cmax = 3.9 μM at 4 h post 50 mg/kg IP; sustained >1 μM for ~9 h) [1] enables researchers to design in vivo experiments with confidence in compound exposure. The absence of overt toxicity at this dose [1] supports initial efficacy testing. Scientists procuring MS8847 for in vivo work benefit from a compound with pre-validated bioavailability, reducing the need for extensive formulation development.

EZH2-Specific Biology Dissection

Investigators requiring clean target engagement should prioritize MS8847 over earlier EZH2 degraders. MS8847's selectivity for EZH2 over 20 other methyltransferases and its sparing of EZH1 protein [1] minimize confounding phenotypic effects. This contrasts with CRBN-based degraders like MS177, which degrade additional neo-substrates [1]. For gene expression profiling, ChIP-seq, or proteomics studies aiming to isolate EZH2-specific pathways, MS8847 provides a superior tool.

Application
Selection Property
Validation Focus
MLL-r AML EZH2 scaffolding research
PROTAC-mediated EZH2 degradation
DC50/IC50 endpoint review in AML cell lines
TNBC EZH2-dependent growth studies
Non-canonical function ablation
2D/3D model-response comparison
In vivo EZH2 degradation studies
Plasma exposure profile
Exposure-model validation (PK/PD)
EZH2 target engagement studies
Selectivity over EZH1 and off-targets
Off-target profiling and EZH2 specificity

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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